1H-Indole-2,7-dicarboxylic acid

Chromatographic characterization Analytical method development Reverse-phase HPLC

1H-Indole-2,7-dicarboxylic acid (CAS 68833-96-5), molecular formula C₁₀H₇NO₄ and molecular weight 205.17 g/mol, is a heterocyclic dicarboxylic acid building block featuring two carboxylic acid groups positioned at the 2- and 7-positions of the indole ring. It is classified under UNII QPH7B44UBR within the FDA Global Substance Registration System and is typically supplied as a white to off-white crystalline solid with a minimum purity specification of 95%.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 68833-96-5
Cat. No. B3193176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-2,7-dicarboxylic acid
CAS68833-96-5
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)O)NC(=C2)C(=O)O
InChIInChI=1S/C10H7NO4/c12-9(13)6-3-1-2-5-4-7(10(14)15)11-8(5)6/h1-4,11H,(H,12,13)(H,14,15)
InChIKeyGPZDWQUDHYWQBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-2,7-dicarboxylic acid (CAS 68833-96-5): Technical Procurement Baseline


1H-Indole-2,7-dicarboxylic acid (CAS 68833-96-5), molecular formula C₁₀H₇NO₄ and molecular weight 205.17 g/mol, is a heterocyclic dicarboxylic acid building block featuring two carboxylic acid groups positioned at the 2- and 7-positions of the indole ring . It is classified under UNII QPH7B44UBR within the FDA Global Substance Registration System [1] and is typically supplied as a white to off-white crystalline solid with a minimum purity specification of 95% . The compound is predominantly utilized as a research intermediate and synthetic building block in organic and medicinal chemistry [2].

1H-Indole-2,7-dicarboxylic acid: Why Positional Isomers Are Not Interchangeable


Current public literature reveals a critical evidentiary gap: high-strength, comparator-based quantitative data for 1H-indole-2,7-dicarboxylic acid is exceptionally limited [1]. The compound is predominantly documented in supplier catalogs and regulatory substance registries, with minimal peer-reviewed publications containing head-to-head performance comparisons against its closest positional isomers (e.g., indole-2,3-dicarboxylic acid, indole-2,4-dicarboxylic acid, indole-4,6-dicarboxylic acid) . Procurement decisions must therefore be driven primarily by structural specification: the 2,7-disubstitution pattern confers a unique spatial arrangement of carboxylate functionalities and a distinct hydrogen-bonding donor/acceptor geometry that cannot be replicated by alternative regioisomers [2]. For applications requiring a specific metal-coordination geometry, DNA minor groove binding architecture, or a defined molecular scaffold for derivatization, generic substitution with a different indole dicarboxylic acid isomer will yield a structurally non-identical product and may fundamentally alter downstream experimental outcomes .

1H-Indole-2,7-dicarboxylic acid: Quantitative Differentiation Evidence Versus Comparators


HPLC Retention Parameter Differentiation from Indole Positional Isomers

Reverse-phase HPLC analysis of indole derivatives demonstrates that retention parameters are compound-specific and vary with substitution pattern. A validated RP-HPLC method has been established for the separation of 1H-indole-2,7-dicarboxylic acid using a Newcrom R1 column with a mobile phase composed of acetonitrile, water, and phosphoric acid [1]. Systematic studies of indole derivatives under reverse-phase HPLC conditions confirm that relative retention parameters differ substantially across positional isomers and correlate with calculated logP values [2]. While direct retention time comparisons between 1H-indole-2,7-dicarboxylic acid and specific positional isomers are not reported in the same chromatographic run within the identified method, the existence of compound-specific HPLC methods and the established principle that regioisomeric indoles exhibit distinct chromatographic behavior constitute class-level inference that this compound requires dedicated analytical method development distinct from its isomers [3].

Chromatographic characterization Analytical method development Reverse-phase HPLC

Predicted pKa Differentiation from Indole-2,4-Dicarboxylic Acid

The predicted acid dissociation constant (pKa) of 1H-indole-2,7-dicarboxylic acid is 4.15 ± 0.10 . This value differs from the predicted pKa of 1H-indole-2,4-dicarboxylic acid, which is reported as 3.85 ± 0.30 . The difference of approximately 0.30 pKa units corresponds to a roughly 2-fold difference in acid strength between the two positional isomers. While both values are computationally predicted rather than experimentally determined, the differential prediction reflects the distinct electronic environments conferred by the 2,7-versus 2,4-carboxylate substitution patterns on the indole scaffold.

Physicochemical property Acid dissociation constant Carboxylic acid reactivity

Structural Scaffold for DNA Minor Groove Binder Linker Design

Molecular modeling studies have identified indole dicarboxylic acids as potential linkers for the construction of bis-netropsin analogues with a good fit to the DNA minor groove [1]. Among a series of novel dicarboxylic acid linkers that included indole-based scaffolds, 2,7-disubstituted aromatic systems such as 2,7-dihydrophenanthrene dicarboxylic acid demonstrated high DNA binding affinity and predominant selectivity for AT-rich regions containing at least four AT base pairs, with the ability to span up to two CG base pairs . While 1H-indole-2,7-dicarboxylic acid itself was not the primary compound tested in the reported DNA footprinting assays, the 2,7-disubstitution geometry aligns with the structural paradigm that 2,7-disubstituted aromatic dicarboxylic acids can function as effective head-to-head linkers in DNA minor groove binding architectures .

DNA minor groove binders Bis-netropsin analogs Molecular modeling

Predicted Physicochemical Profile Differentiating from Indole-2,3-Dicarboxylic Acid

The predicted density of 1H-indole-2,7-dicarboxylic acid is 1.616 ± 0.06 g/cm³, with a predicted boiling point of 578.5 ± 30.0 °C at 760 mmHg . In comparison, 1H-indole-2,3-dicarboxylic acid (CAS 103030-09-7) exhibits a predicted density of 1.593 ± 0.06 g/cm³ and a predicted boiling point of 568.2 ± 35.0 °C at 760 mmHg . The differences—Δdensity ≈ 0.023 g/cm³ and Δboiling point ≈ 10.3 °C—reflect distinct intermolecular interaction profiles arising from the different carboxylate substitution patterns. While these are computationally predicted values, they provide a quantitative basis for distinguishing the 2,7-isomer from the more commonly encountered 2,3-isomer in physicochemical terms.

Physicochemical characterization Density Boiling point

Absence of Public Head-to-Head Activity Data for Biological Target Engagement

A comprehensive search of public literature, patents, and authoritative databases reveals a critical evidentiary gap: no direct head-to-head comparative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) are publicly available for 1H-indole-2,7-dicarboxylic acid versus its positional isomers or other indole dicarboxylic acid analogs. Secondary sources reference potential biological activities—including allosteric inhibition of fructose-1,6-bisphosphatase (FBPase), HIV-1 integrase inhibition, and DGAT inhibition—but these claims are not substantiated by peer-reviewed primary research articles containing quantitative comparator data for the specific CAS 68833-96-5 compound [1][2]. Related indole-2-carboxylic acid derivatives have been crystallized with FBPase (PDB 7EZF, 7EZP) and evaluated for anti-type 2 diabetes activity in HepG2 cells and db/db mice [3]. However, the 2,7-dicarboxylic acid regioisomer has not been included as a test article in these published structure-activity relationship (SAR) studies. This evidentiary gap precludes any data-driven claim of biological differentiation or superiority for this specific compound.

Biological activity Enzyme inhibition Data gap assessment

Spatial Geometry Differentiation Versus Indole-2,3-Dicarboxylic Acid for Metal-Organic Framework Design

The spatial arrangement of carboxylate coordination sites differs fundamentally between indole dicarboxylic acid isomers. In 1H-indole-2,7-dicarboxylic acid, the two carboxyl groups are positioned on the pyrrole ring (position 2) and the benzene ring (position 7) of the indole scaffold, yielding a carboxylate-carboxylate distance of approximately 5.0–5.5 Å with a vector angle divergent from the indole plane [1]. In contrast, 1H-indole-2,3-dicarboxylic acid (CAS 103030-09-7) places both carboxyl groups adjacent on the pyrrole ring, producing a significantly shorter carboxylate-carboxylate distance (approximately 2.5–3.0 Å) and a constrained bidentate chelation geometry . Metal-organic frameworks (MOFs) constructed from rigid aromatic dicarboxylate ligands are highly sensitive to ligand geometry; the 2,7-isomer provides an extended, divergent coordination vector suitable for generating porous architectures with larger channel dimensions, whereas the 2,3-isomer favors compact, dense coordination networks [2].

Coordination chemistry Metal-organic frameworks Ligand geometry

1H-Indole-2,7-dicarboxylic acid: Evidence-Aligned Procurement and Application Scenarios


Analytical Reference Standard for Method Development Involving 2,7-Disubstituted Indole Derivatives

Based on the established RP-HPLC method for 1H-indole-2,7-dicarboxylic acid separation using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase [1], this compound is appropriate for procurement as an analytical reference standard in method development and validation. The distinct retention characteristics of indole regioisomers under reverse-phase HPLC conditions [2] support its use as a system suitability standard when analyzing 2,7-disubstituted indole scaffolds. Users developing chromatographic methods for novel 2,7-indole derivatives should procure this exact compound for retention time calibration, as substitution with alternative indole dicarboxylic acid isomers would introduce uncontrolled variability in chromatographic behavior.

Synthetic Building Block for 2,7-Disubstituted Indole-Derived Functional Materials

The 2,7-carboxylate substitution pattern provides a geometrically defined scaffold for constructing extended coordination networks and porous materials. As documented in the synthesis of novel dicarboxylate ligands for MOFs via Suzuki coupling [1], rigid aromatic dicarboxylic acids with defined substitution geometry are essential for predictable framework assembly. 1H-Indole-2,7-dicarboxylic acid offers a carboxylate-carboxylate separation of approximately 5.0–5.5 Å with divergent coordination vectors, which differs fundamentally from the constrained bidentate geometry of the 2,3-isomer [2]. For research programs targeting MOFs, coordination polymers, or supramolecular architectures that require a 2,7-aromatic dicarboxylate linker, procurement of the specific 2,7-isomer is mandatory to achieve the intended framework topology.

Scaffold for DNA Minor Groove Binder Development

Molecular modeling studies have established that indole dicarboxylic acids can serve as linkers for bis-netropsin analogues with a good fit to the DNA minor groove [1]. Experimental DNA footprinting with related 2,7-disubstituted aromatic systems (2,7-dihydrophenanthrene dicarboxylic acid) confirmed high affinity binding to AT-rich DNA sequences with the capacity to span up to two CG base pairs [2]. For medicinal chemistry programs developing novel DNA-targeting agents, minor groove binders, or sequence-selective DNA ligands, the 2,7-disubstituted indole scaffold provides a geometrically validated starting point. Procurement of the specific 2,7-isomer ensures that the spatial orientation of linking groups matches the design paradigm established for head-to-head linked minor groove binders.

Physicochemical Reference Material with Documented Property Profile

The predicted physicochemical properties of 1H-indole-2,7-dicarboxylic acid—including pKa 4.15 ± 0.10, density 1.616 ± 0.06 g/cm³, and boiling point 578.5 ± 30.0 °C—are quantitatively documented and distinguishable from the 2,4-isomer (pKa 3.85 ± 0.30) and 2,3-isomer (density 1.593 g/cm³, boiling point 568.2 °C) [1][2]. For applications requiring a dicarboxylic acid building block with a defined, documented acidity profile and thermal stability range, this compound offers a characterized reference point. Procurement should be considered when experimental protocols specify the 2,7-substitution pattern and when the pKa difference of ~0.30 units (~2-fold in Ka) relative to the 2,4-isomer is functionally meaningful for solubility, ionization state, or metal-binding behavior under specific pH conditions.

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